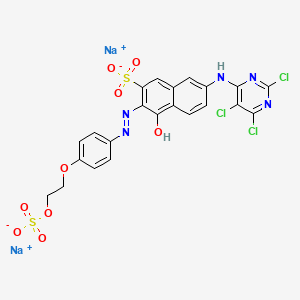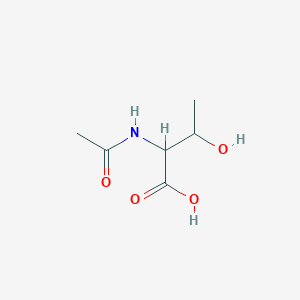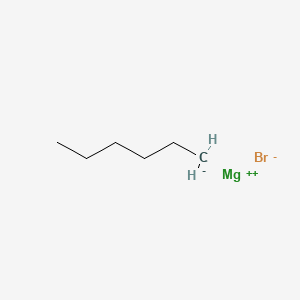
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes naphthalenesulfonic acid, hydroxy, sulfooxy, ethoxy, phenyl, azo, trichloro, and pyrimidinyl groups. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Diazotization: The process begins with the diazotization of an aromatic amine, typically involving sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce the sulfonic acid group.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial production methods often involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the cleavage of the azo bond and formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic media, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments due to its azo group.
Biology: The compound is utilized in biochemical assays and staining techniques for visualizing cellular components.
Industry: The compound is employed in the production of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in various applications.
Comparación Con Compuestos Similares
Similar compounds to 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt include:
2-Naphthalenesulfonic acid, 4-hydroxy-3-((2-methoxyphenyl)azo)-6-((2-sulfoethyl)amino)-, disodium salt: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt: Another related compound with distinct functional groups that influence its reactivity and use.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and a wide range of applications.
Propiedades
Número CAS |
71701-31-0 |
|---|---|
Fórmula molecular |
C22H14Cl3N5Na2O9S2 |
Peso molecular |
708.8 g/mol |
Nombre IUPAC |
disodium;4-hydroxy-3-[[4-(2-sulfonatooxyethoxy)phenyl]diazenyl]-7-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H16Cl3N5O9S2.2Na/c23-17-20(24)27-22(25)28-21(17)26-13-3-6-15-11(9-13)10-16(40(32,33)34)18(19(15)31)30-29-12-1-4-14(5-2-12)38-7-8-39-41(35,36)37;;/h1-6,9-10,31H,7-8H2,(H,26,27,28)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
Clave InChI |
KXPJUVZGVLIKKQ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=C(C(=NC(=N4)Cl)Cl)Cl)S(=O)(=O)[O-])OCCOS(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-difluoro-N-[3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B13392908.png)




![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)
![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)




![7-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13392970.png)


